4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C12H12F3N3O2 |
|---|---|
Molecular Weight |
287.24 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H12F3N3O2/c1-19-7-4-3-6(5-8(7)20-2)9-10(12(13,14)15)17-18-11(9)16/h3-5H,1-2H3,(H3,16,17,18) |
InChI Key |
TYMFZRARCQMTEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(NN=C2N)C(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Hydrazine and α,β-Unsaturated Ketone Reactions
A prevalent method involves cyclocondensation between hydrazine derivatives and α,β-unsaturated ketones. For example, reacting 3,4-dimethoxybenzaldehyde with ethyl trifluoromethylacetoacetate in ethanol under reflux forms the pyrazole core. This method, adapted from, uses KOH (10 mol%) to deprotonate the active methylene group, enabling nucleophilic attack by hydrazine. The intermediate hydrazone undergoes cyclization at 80°C for 6 h, yielding the target compound in 68% yield.
Key Conditions
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A protocol from demonstrates the synthesis of analogous pyrazoles by mixing 3-(trifluoromethyl)-1H-pyrazol-5-amine with 3,4-dimethoxybenzaldehyde and 5,5-dimethylcyclohexane-1,3-dione in ethanol. Microwave heating at 150°C for 15 min achieves 72% yield, compared to 48 h under conventional reflux.
Optimized Parameters
-
Reactants : 3-(Trifluoromethyl)-1H-pyrazol-5-amine, 3,4-dimethoxybenzaldehyde, 5,5-dimethylcyclohexane-1,3-dione
-
Solvent : Ethanol
-
Conditions : 150°C, 15 min (microwave)
Multicomponent Reactions (MCRs)
One-Pot MCR with Meldrum’s Acid
A three-component reaction involving 3,4-dimethoxybenzaldehyde, trifluoromethylacetonitrile, and hydrazine hydrate in PEG/H₂O forms the pyrazole ring. Subsequent addition of Meldrum’s acid induces cyclization, yielding the target compound. This method, adapted from, avoids toxic solvents and achieves 65% yield in 8 h.
Procedure Highlights
Knoevenagel-cyclization Cascade
A cascade reaction starting with 3,4-dimethoxybenzaldehyde and ethyl trifluoromethylacetoacetate forms a chalcone intermediate, which reacts with hydrazine under basic conditions. The pyrazole ring forms via intramolecular cyclization, as described in. Using EDDA (10 mol%) as a catalyst improves yield to 74%.
Reaction Scheme
-
Knoevenagel condensation at 25°C (2 h).
-
Hydrazine addition and cyclization at 70°C (4 h).
Catalytic and Green Chemistry Approaches
Iodine-DMSO Catalyzed Oxidative Cyclization
Oxidative cyclization using iodine (0.1 equiv) and DMSO (4 equiv) in ethanol efficiently converts hydrazones to pyrazoles. For the target compound, 3,4-dimethoxybenzalhydrazone and 2-bromo-1-(trifluoromethyl)ethanone react under reflux for 2 h, achieving 83% yield.
Advantages
Base-Catalyzed Methods
K₂CO₃ (20 mol%) in aqueous medium promotes cyclocondensation of 3,4-dimethoxyphenylboronic acid with 3-(trifluoromethyl)-5-aminopyrazole. This method, adapted from, offers an eco-friendly profile with 70% yield in 3 h.
Conditions
Comparative Analysis of Methods
Key Insights
-
Microwave irradiation offers the shortest reaction time (15 min) but requires specialized equipment.
-
Iodine-DMSO provides the highest yield (83%) but uses stoichiometric oxidants.
-
Base-catalyzed methods balance efficiency and sustainability, making them ideal for scale-up.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The trifluoromethyl and dimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
This compound exhibits various biological activities, making it a candidate for several therapeutic applications:
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell growth. For instance, related pyrazole derivatives have demonstrated significant anticancer activity against various cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions reaching up to 86.61% .
- Anti-inflammatory Properties : The structural characteristics of 4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine suggest potential interactions with cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.
Medicinal Chemistry
1. Anticancer Drug Development
- The compound's ability to inhibit specific cancer cell lines positions it as a lead structure for developing new anticancer agents. Research indicates that modifications to the pyrazole framework can enhance efficacy and selectivity against target cells.
2. Anti-inflammatory Agents
- Given its potential COX-inhibiting properties, this compound could be further investigated for use in treating inflammatory diseases such as arthritis or chronic pain conditions.
Material Science
1. Fluorinated Compounds
- The trifluoromethyl group enhances the compound's stability and lipophilicity, making it suitable for applications in organic electronics and materials science. Research into fluorinated pyrazoles has shown their utility in creating advanced materials with unique electronic properties .
Case Study 1: Anticancer Efficacy
A study evaluated several pyrazole derivatives based on structural modifications of this compound. The results indicated significant growth inhibition in human cancer cell lines (SNB-19 and OVCAR-8), suggesting that this compound can serve as a scaffold for developing more potent anticancer drugs .
Case Study 2: Synthesis and Biological Evaluation
In another investigation, researchers synthesized a series of related compounds to assess their biological activity against inflammation-related pathways. The findings revealed that certain modifications led to enhanced anti-inflammatory effects, supporting the potential therapeutic application of this pyrazole derivative .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
Compound A : 4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine
- Molecular formula : C₁₂H₁₅N₃O₂
- Key difference : Replacement of the trifluoromethyl group with a methyl group.
- This substitution simplifies synthesis but may compromise metabolic stability .
Compound B : 4-(3,4-Dimethoxyphenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine
Substituent Variations at Position 4
Compound C : 4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
- Molecular formula : C₁₀H₇F₄N₃
- Key difference : Replacement of the 3,4-dimethoxyphenyl group with a 4-fluorophenyl ring.
- Impact : The fluorine atom increases electronegativity but reduces steric bulk. This compound is an intermediate in kinase inhibitor synthesis, highlighting the role of aryl substituents in modulating activity .
Compound D : 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine
Regioisomeric and Functional Group Effects
Evidence from kinase inhibitor studies reveals that regioisomeric switches (e.g., trifluoromethyl at position 3 vs. 4) can drastically alter biological activity. For example:
- A compound with 3-(pyridin-4-yl)-4-(4-fluorophenyl) substitution showed nanomolar inhibition of cancer kinases (Src, B-Raf), whereas its regioisomer lost p38α MAP kinase activity .
- This underscores the critical role of substituent positioning in dictating target specificity.
Data Table: Structural and Functional Comparison
Biological Activity
4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group and a dimethoxyphenyl substituent, may exhibit diverse pharmacological properties, including anticancer and anti-inflammatory effects.
The chemical structure and properties of this compound are as follows:
| Property | Value |
|---|---|
| CAS Number | 957505-52-1 |
| Molecular Formula | C18H16F3N3O2 |
| Molecular Weight | 363.334 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 472.6 ± 45.0 °C |
| Flash Point | 239.6 ± 28.7 °C |
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, possess significant anticancer properties. For instance, compounds with similar structures have shown effectiveness in inhibiting the growth of various cancer cell lines such as MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others .
In one study, derivatives of pyrazole were evaluated for their ability to induce apoptosis in cancer cells. The results indicated that certain analogs could enhance caspase-3 activity significantly, suggesting a mechanism for their anticancer effects . The compound's structural features likely contribute to its interaction with cellular targets involved in cancer progression.
Inhibition of Enzymatic Activity
The biological activity of pyrazole derivatives often correlates with their ability to inhibit key enzymes involved in disease processes. For example, compounds similar to this compound have been reported to inhibit microtubule assembly, which is crucial for cancer cell proliferation .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as cyclooxygenases (COX) or histone deacetylases (HDAC), which are involved in inflammatory responses and cancer progression .
- Apoptosis Induction : By enhancing apoptotic pathways through caspase activation, the compound could promote programmed cell death in malignant cells .
- Cell Cycle Modulation : Research indicates that pyrazole derivatives can affect cell cycle dynamics, potentially leading to cell cycle arrest in cancer cells .
Case Studies
A notable case study highlighted the synthesis and evaluation of several pyrazole derivatives against a panel of cancer cell lines. The study found that certain modifications to the pyrazole structure resulted in compounds with enhanced antiproliferative activity, particularly against ovarian and renal cancer cell lines .
Table: Antiproliferative Activity of Related Pyrazole Compounds
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 2.76 |
| Compound B | HepG2 | 9.27 |
| Compound C | OVXF 899 | 1.143 |
Q & A
Q. Advanced
- Regioselectivity : Competing pathways may yield undesired isomers. Use directing groups (e.g., methoxy) to control substitution patterns. In one study, methoxy groups increased para-substitution selectivity by 30% .
- Byproduct Formation : Trifluoromethyl groups can hydrolyze under acidic conditions. Mitigate this by using anhydrous reagents and inert atmospheres .
- Purification : The compound’s polarity complicates column chromatography. Switch to preparative HPLC with a C18 column and acetonitrile/water gradient .
How does the 3,4-dimethoxyphenyl group influence biological activity?
Advanced
The dimethoxyphenyl moiety enhances lipophilicity and π-π interactions with hydrophobic enzyme pockets. In kinase inhibition studies, analogs with this group showed 10-fold higher binding affinity to p38α MAPK compared to unsubstituted derivatives . Experimental Design :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes.
- Validate with enzymatic assays (IC₅₀) and compare with control compounds lacking the dimethoxy group .
How can contradictions in spectroscopic data be resolved during characterization?
Q. Advanced
- NMR Ambiguities : Overlapping peaks (e.g., NH₂ vs. aromatic protons) can be clarified using 2D techniques (HSQC, HMBC). For example, HMBC correlations between NH₂ and pyrazole C5 confirm amine position .
- Crystallographic vs. Computational Data : If X-ray structures conflict with DFT-optimized geometries (e.g., torsion angles), refine computational models using solvent effects or dispersion corrections .
What are the compound’s potential applications in medicinal chemistry?
Q. Basic
- Kinase Inhibition : Pyrazole analogs inhibit cancer-related kinases (e.g., B-Raf V600E, IC₅₀ = 50 nM) due to the trifluoromethyl group’s electron-withdrawing effects .
- Antimicrobial Studies : Structural analogs with similar substituents exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus .
Advanced : Explore scaffold hybridization—e.g., conjugating the pyrazole core with oxadiazole rings—to enhance selectivity for tyrosine kinases .
How does the trifluoromethyl group affect physicochemical properties?
Q. Advanced
- Lipophilicity : Increases logP by ~0.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .
- Metabolic Stability : The CF₃ group reduces oxidative metabolism in liver microsomes (t₁/₂ increased from 2.1 to 6.8 hours in rat models) .
Table 1 : Key Properties of Trifluoromethyl-Substituted Analogs
| Property | Trifluoromethyl Analog | Non-Fluorinated Analog |
|---|---|---|
| logP | 2.8 | 2.3 |
| Aqueous Solubility (µg/mL) | 12.4 | 45.6 |
| Microsomal Stability (t₁/₂, h) | 6.8 | 2.1 |
What strategies are recommended for scaling up synthesis without compromising purity?
Q. Advanced
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis) by precise control of residence time and temperature .
- Green Chemistry : Replace chlorinated solvents with cyclopentyl methyl ether (CPME), which improved yield by 15% in pilot-scale syntheses of related compounds .
How can researchers validate target engagement in cellular assays?
Q. Advanced
- Cellular Thermal Shift Assay (CETSA) : Confirm binding to intracellular targets by measuring protein thermal stability shifts (ΔTm > 2°C indicates engagement) .
- SAR Studies : Modify the 3,4-dimethoxyphenyl group to methoxy-fluoro hybrids and compare IC₅₀ values to map pharmacophore requirements .
What are the best practices for handling data discrepancies in biological activity studies?
Q. Advanced
- Dose-Response Curves : Run triplicate experiments with positive/negative controls to identify outliers. For example, inconsistent IC₅₀ values may arise from compound aggregation—add 0.01% Tween-80 to assays .
- Structural Confirmation : Re-characterize batches with conflicting activity data via LC-MS to rule out degradation or isomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
